

Application Notes and Protocols for JX10 Administration in Clinical Trials

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the clinical administration of two investigational drugs referred to as **JX10**: the oncolytic virus Pexa-Vec (JX-594) and the thrombolytic agent TMS-007.

Part 1: Pexa-Vec (JX-594) - Oncolytic Virotherapy

Pexa-Vec (pexastimogene devacirepvec, JX-594) is an engineered oncolytic vaccinia virus designed to selectively replicate in and destroy cancer cells. Its therapeutic effect is multifactorial, involving direct tumor cell lysis (oncolysis), induction of an anti-tumor immune response through the expression of granulocyte-macrophage colony-stimulating factor (GM-CSF), and disruption of the tumor vasculature.[1][2][3][4]

Quantitative Data Summary

The following tables summarize the dosing and administration parameters for Pexa-Vec (JX-594) as reported in various clinical trials.

Table 1: Pexa-Vec (JX-594) Intratumoral Administration in Clinical Trials



Clinical Trial Phase	Patient Population	Dosage	Dosing Schedule	Reference
Phase 1	Refractory Primary or Metastatic Liver Cancer	1 x 10 ⁸ pfu to 3 x 10 ⁹ pfu	Single injection every 3 weeks	[5]
Phase 1	Pediatric Solid Tumors	1 x 10 ⁶ pfu/kg or 1 x 10 ⁷ pfu/kg	One-time injection in up to three tumor sites	[6]
Phase 2	Unresectable Primary Hepatocellular Carcinoma	1 x 10 ⁸ pfu or 1 x 10 ⁹ pfu	Three injections every 2 weeks	[7]

Table 2: Pexa-Vec (JX-594) Intravenous Administration in Clinical Trials

Clinical Trial Phase	Patient Population	Dosage	Dosing Schedule	Reference
Phase 1b	Metastatic Colorectal Cancer	1×10^{6} , 1×10^{7} , or 3×10^{7} pfu/kg	Every 2 weeks	[8]
Phase 2	Metastatic, Refractory Renal Cell Carcinoma	Not specified	Five weekly infusions, then every 3 weeks for responding patients	
Phase 2	Advanced Soft- Tissue Sarcoma	1 x 10 ⁹ pfu	Every 2 weeks for the first 3 injections, then every 3 weeks	[9]

Experimental Protocols



Protocol 1: Intratumoral (IT) Administration of Pexa-Vec (JX-594)

- 1. Patient Selection and Preparation:
- Confirm eligibility based on tumor type, stage, and prior treatments.
- Obtain informed consent.
- Administer pre-medication as required by the specific trial protocol to manage potential side effects such as fever and flu-like symptoms.
- 2. Pexa-Vec Preparation:
- Pexa-Vec is typically supplied as a frozen suspension.
- Thaw the vial at room temperature.
- Dilute the required dose with sterile saline to the final volume specified in the clinical protocol. The final volume will depend on the size and number of tumors to be injected.
- 3. Administration Procedure:
- Under imaging guidance (e.g., ultrasound or CT), insert a needle into the target tumor.
- Inject the Pexa-Vec suspension slowly into the tumor mass.
- If multiple tumors are being treated, use a new needle for each injection to prevent crosscontamination.
- 4. Post-Administration Monitoring:
- Monitor vital signs frequently for the first few hours post-injection.
- Observe the patient for at least 48 hours in a hospital setting.
- Assess for adverse events, including flu-like symptoms, injection site reactions, and changes in laboratory parameters (hematology, liver function, etc.).[5]



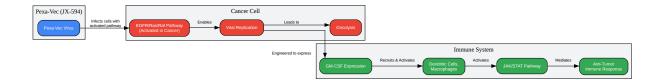
 Follow-up imaging scans (e.g., CT or MRI) should be performed at specified intervals (e.g., every 6 weeks) to evaluate tumor response.

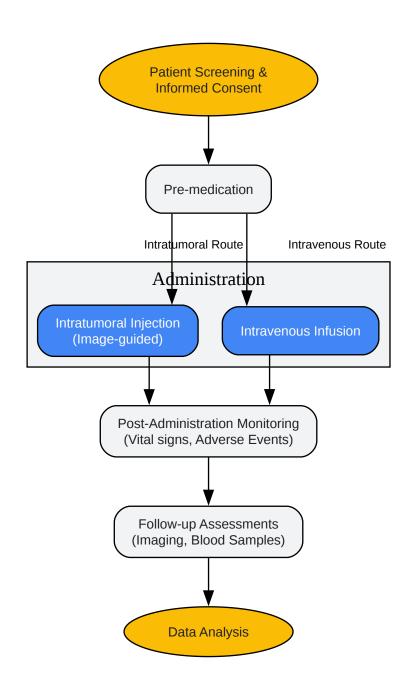
Protocol 2: Intravenous (IV) Administration of Pexa-Vec (JX-594)

- 1. Patient Selection and Preparation:
- Similar to intratumoral administration, confirm patient eligibility and obtain informed consent.
- Administer pre-medications as per the trial protocol.
- 2. Pexa-Vec Preparation:
- Thaw the Pexa-Vec vial and dilute with sterile saline to the final volume for infusion as specified in the protocol.
- 3. Administration Procedure:
- Establish intravenous access.
- Infuse the diluted Pexa-Vec solution over a pre-determined period (e.g., 60 minutes). The
 exact infusion rate should be specified in the clinical trial protocol.
- 4. Post-Administration Monitoring:
- Monitor vital signs before, during, and after the infusion.
- Closely monitor for infusion-related reactions and systemic side effects such as fever, chills, and fatigue.
- Collect blood samples at specified time points to assess for viremia and immune responses.
- Evaluate tumor response through regular imaging assessments.

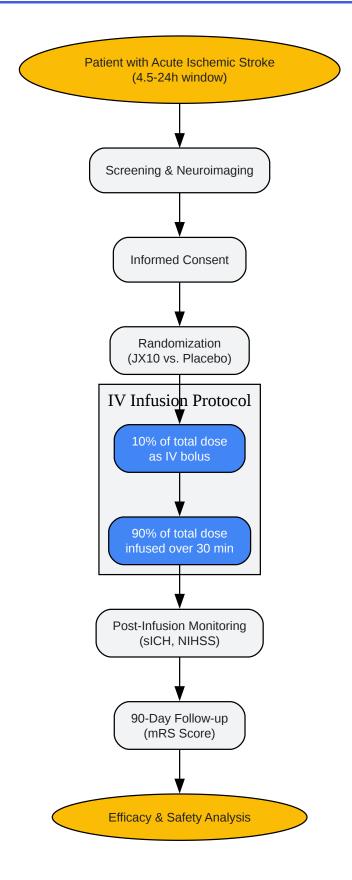
Signaling Pathway and Experimental Workflow Visualization











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